Cas no 1261992-95-3 (3-Hydroxy-5-(thiophen-2-yl)benzoic acid)
3-Hydroxy-5-(thiophen-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-HYDROXY-3-(THIOPHEN-2-YL)BENZOIC ACID
- 1261992-95-3
- DTXSID10688535
- MFCD18318856
- 3-Hydroxy-5-(thiophen-2-yl)benzoic acid
-
- MDL: MFCD18318856
- Inchi: 1S/C11H8O3S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6,12H,(H,13,14)
- InChI Key: WCCYLTFHGBDWNM-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(C=C(C(=O)O)C=1)O
Computed Properties
- Exact Mass: 220.01941529Da
- Monoisotopic Mass: 220.01941529Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 85.8Ų
3-Hydroxy-5-(thiophen-2-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325746-5 g |
5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; . |
1261992-95-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325746-5g |
5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; . |
1261992-95-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Hydroxy-5-(thiophen-2-yl)benzoic acid Suppliers
3-Hydroxy-5-(thiophen-2-yl)benzoic acid Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-Hydroxy-5-(thiophen-2-yl)benzoic acid
Introduction to 3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3)
3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid consists of a benzoic acid core substituted with a hydroxyl group at the 3-position and a thiophene ring at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an intriguing candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway.
In addition to its anti-inflammatory and antioxidant effects, 3-Hydroxy-5-(thiophen-2-yl)benzoic acid has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism underlying these effects is believed to involve the regulation of pro-apoptotic proteins and the disruption of mitochondrial function.
The potential therapeutic applications of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid extend beyond cancer and inflammation. Research conducted by a team at the University of California has explored its neuroprotective properties in models of neurodegenerative diseases. The compound has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
The pharmacokinetic profile of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid is another important aspect that has been investigated. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
In terms of synthetic methods, several approaches have been developed to synthesize 3-Hydroxy-5-(thiophen-2-yl)benzoic acid. One common method involves the reaction of 3-hydroxybenzaldehyde with thiophene followed by oxidation to form the carboxylic acid. Another approach utilizes a palladium-catalyzed coupling reaction between 3-hydroxybenzoic acid and thiophene derivatives. These synthetic routes provide researchers with flexible options for large-scale production and structural modifications.
The safety profile of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid is also an important consideration. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in drug discovery and development.
1261992-95-3 (3-Hydroxy-5-(thiophen-2-yl)benzoic acid) Related Products
- 1261889-15-9(3-Hydroxy-4-(thiophen-2-YL)benzoic acid)
- 1261908-87-5(5-Methoxy-3-(thiophen-2-YL)benzoic acid)
- 1261928-36-2(3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid)
- 177735-12-5(Benzoic acid,3-(5-methyl-2-thienyl)-)
- 29886-63-3(3-(Thiophen-2-yl)benzoic acid)
- 868265-69-4(Benzoic acid, 4-methoxy-3-(2-thienyl)-)
- 23380-74-7(Benzoic acid, 2-hydroxy-5-(2-thienyl)-)
- 1261928-11-3(2-Methoxy-4-(thiophen-2-YL)benzoic acid)
- 29886-62-2(4-(2-Thienyl)benzoic Acid)
- 1261893-57-5(3-(5-Formylthiophen-2-YL)-5-methoxybenzoic acid)